molecular formula C22H45NO2 B024454 N-(2-hydroxyethyl)icosanamide CAS No. 94421-69-9

N-(2-hydroxyethyl)icosanamide

Cat. No. B024454
CAS RN: 94421-69-9
M. Wt: 355.6 g/mol
InChI Key: AUJVQJHODMISJP-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)icosanamide” is an N-(long-chain-acyl)ethanolamine that is the ethanolamide of eicosanoic acid . It is functionally related to an icosanoic acid . The molecular formula is C22H45NO2 .


Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxyethyl)icosanamide” were not found, a related compound, N-(2-hydroxypropyl)acrylamide (HPAm), has been synthesized and its polymerization kinetics evaluated . The study also synthesized hydrogels using HPMAm and HPAm and evaluated their ability to occlude protein adsorption and cell attachment .


Molecular Structure Analysis

The molecular weight of “N-(2-hydroxyethyl)icosanamide” is 355.6 g/mol . The IUPAC name is N-(2-hydroxyethyl)icosanamide . The InChI is 1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25) .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-hydroxyethyl)icosanamide” is 355.6 g/mol . The XLogP3-AA is 8.3 .

Scientific Research Applications

Enzymatic Synthesis and Bioactivity

Arachidoyl Ethanolamide (AEA) is synthesized enzymatically to study its bioactive properties. It is an endogenous cannabinoid neurotransmitter with potential therapeutic properties. The synthesis involves the enrichment of arachidonic acid followed by a reaction with ethanolamine using a lipase catalyst . AEA exhibits analgesic and anti-inflammatory effects by binding to cannabinoid receptors .

Neurotransmitter Functions

As a neurotransmitter, AEA plays a role in various physiological processes. It binds to CB1 and CB2 cannabinoid receptors, influencing pain perception, appetite, and mood. The compound’s interaction with these receptors is crucial for understanding its effects on the central nervous system .

Therapeutic Potential in Neurodegenerative Diseases

N-(2-hydroxyethyl)icosanamide has been identified as a potential biomarker for Alzheimer’s disease (AD). It is involved in the regulation of the inflammatory immune response and acts as a protector from neuronal death, which is significant in the context of neurodegenerative disorders like AD .

Lipid Mediator in Inflammation

AEA functions as a lipid mediator in animal and plant tissues. Its role in inflammation is linked to its interaction with cannabinoid receptors and ion channels, which are part of the body’s response to injury and infection .

Applications in Industry

Beyond its biological significance, AEA has applications in various industries. It is used in the production of lubricants, surfactants, and cosmetics due to its properties as a fatty alkanolamide .

Metabolic Profiling and Biomarker Discovery

In metabolomics, AEA is detected as part of the metabolic profiling. It is one of the metabolites that could serve as a biomarker for diseases, providing insights into disease mechanisms and aiding in the development of targeted therapies .

Future Directions

One study found that the most important metabolite compound is "N-(2-hydroxyethyl)icosanamide" . Future work will investigate other supervised classification techniques to find the most powerful biomarkers for Alzheimer’s Disease .

Mechanism of Action

Arachidoyl Ethanolamide, also known as N-(2-hydroxyethyl)icosanamide or Anandamide (AEA), is a fatty acid neurotransmitter derived from arachidonic acid-containing membrane lipids . It has numerous biological functions and is involved in a variety of physiological and pathological processes .

Target of Action

Arachidoyl Ethanolamide primarily targets the cannabinoid receptors CB1 and CB2 , and the vanilloid TRPV1 receptor . These receptors are densely distributed in areas of the brain related to motor control, cognition, emotional responses, motivated behavior, and homeostasis .

Mode of Action

Arachidoyl Ethanolamide binds to the central CB1 and peripheral CB2 cannabinoid receptors . This binding initiates a G-protein signaling that triggers a number of biological pathways . It also interacts with the vanilloid TRPV1 receptor .

Biochemical Pathways

Arachidoyl Ethanolamide is synthesized from N-arachidonoyl phosphatidylethanolamine by multiple pathways . It is degraded primarily by the fatty acid amide hydrolase (FAAH) enzyme, which converts anandamide into ethanolamine and arachidonic acid . As such, inhibitors of FAAH lead to elevated anandamide levels .

Pharmacokinetics

The in vivo concentration of Arachidoyl Ethanolamide is maintained through the relative rates of synthesis and degradation . It also has a less common storage system, designed to meet high demand on short notice .

Result of Action

The resulting signaling from the interaction of Arachidoyl Ethanolamide with its receptors involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Action Environment

The action of Arachidoyl Ethanolamide can be influenced by environmental factors. For instance, inflammatory mediators such as LPS and zymosan increase its production . Moreover, it can also be metabolized by most eicosanoid biosynthetic enzymes, yielding additional lipids .

properties

IUPAC Name

N-(2-hydroxyethyl)icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJVQJHODMISJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396406
Record name N-(2-hydroxyethyl)icosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)icosanamide

CAS RN

94421-69-9
Record name N-(2-Hydroxyethyl)eicosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-hydroxyethyl)icosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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